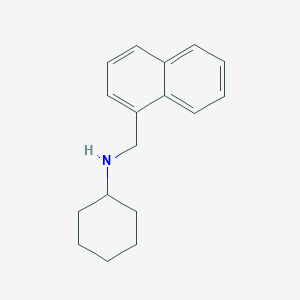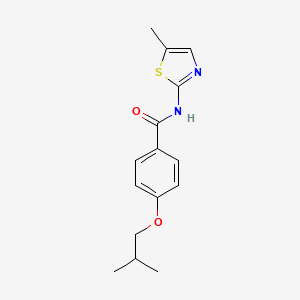
2,6-Bis(1,3-benzodioxol-5-yl)-4,4-dimethyl-3,5-dinitropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-BIS(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-3,5-DINITROPIPERIDINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzodioxoles, which are characterized by a benzene ring fused to a dioxole ring. The presence of nitro groups and a piperidine ring further adds to its chemical diversity and reactivity.
Métodos De Preparación
The synthesis of 2,6-BIS(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-3,5-DINITROPIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzodioxole rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-BIS(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-3,5-DINITROPIPERIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro groups and benzodioxole rings play a crucial role in its reactivity and binding affinity. The pathways involved may include electron transfer processes and the formation of reactive intermediates.
Comparación Con Compuestos Similares
Compared to other benzodioxole derivatives, 2,6-BIS(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-3,5-DINITROPIPERIDINE is unique due to its specific structural features and functional groups. Similar compounds include:
- 2,6-Bis(1,3-benzodioxole-5-yl)pyrimidine-4-amine
- 2,6-Di(1,3-benzodioxol-5-yl)-3,5-di-tert-butylphenol
These compounds share some structural similarities but differ in their chemical properties and applications.
Propiedades
Fórmula molecular |
C21H21N3O8 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
2,6-bis(1,3-benzodioxol-5-yl)-4,4-dimethyl-3,5-dinitropiperidine |
InChI |
InChI=1S/C21H21N3O8/c1-21(2)19(23(25)26)17(11-3-5-13-15(7-11)31-9-29-13)22-18(20(21)24(27)28)12-4-6-14-16(8-12)32-10-30-14/h3-8,17-20,22H,9-10H2,1-2H3 |
Clave InChI |
KOGKQDDNBIWGRO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(NC(C1[N+](=O)[O-])C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12490977.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B12490978.png)
![2-[(4-Bromobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B12490981.png)
![3-hydroxy-4-[2-(trifluoromethyl)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12490982.png)
![5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-2-(4-ethylpiperazin-1-yl)pyrimidin-4-amine](/img/structure/B12491003.png)
![(4E)-4-[2-(4-chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B12491005.png)
![(4-nitrophenyl)[1-(propan-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B12491016.png)
![1-[2-deoxy-3-O-(phenylcarbonyl)-beta-D-threo-pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12491019.png)



![4-(2,5-dimethoxyphenyl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12491038.png)
![4-({(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12491057.png)
